molecular formula C11H14N2O2 B1347612 Ethyl (2Z)-2-(phenylhydrazono)propanoate CAS No. 13732-33-7

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Cat. No.: B1347612
CAS No.: 13732-33-7
M. Wt: 206.24 g/mol
InChI Key: NRHLGLQBPHEKMF-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-(phenylhydrazono)propanoate is a chemical compound with the molecular formula C11H14N2O2. It is known for its unique structure, which includes a phenylhydrazine moiety linked to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenylhydrazinylidene)propanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

[ \text{Ethyl acetoacetate} + \text{Phenylhydrazine} \rightarrow \text{Ethyl (2Z)-2-(phenylhydrazono)propanoate} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized to increase yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2Z)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl (2Z)-2-(phenylhydrazono)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylhydrazinylidene)propanoate involves its interaction with molecular targets such as enzymes and proteins. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as an inhibitor for certain enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

  • Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate
  • 2-Phenylhydrazinylidene derivatives

Comparison: Ethyl (2Z)-2-(phenylhydrazono)propanoate stands out due to its specific hydrazone linkage and ester functionality, which confer unique reactivity and bioactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

ethyl 2-(phenylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHLGLQBPHEKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298036
Record name Ethyl 2-(2-phenylhydrazinylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-33-7
Record name Ethyl 2-(2-phenylhydrazinylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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